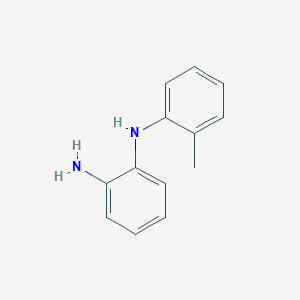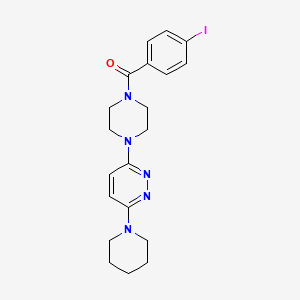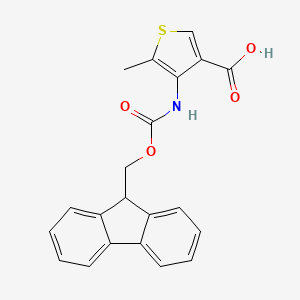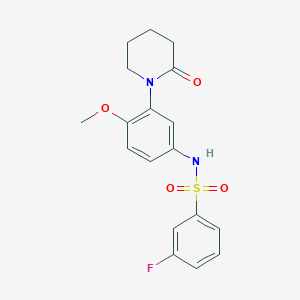
N-邻甲苯基苯-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-o-tolyl-benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups being substituted by an o-tolyl group. This compound is of significant interest due to its applications in various fields, including organic synthesis, catalysis, and materials science.
科学研究应用
N-o-tolyl-benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-o-tolyl-benzene-1,2-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then further reduced to N-o-tolyl-benzene-1,2-diamine. The reaction conditions often involve the use of zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of N-o-tolyl-benzene-1,2-diamine may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium or platinum on carbon to facilitate the reduction of nitro compounds under controlled conditions. The resulting product is then purified through crystallization or distillation techniques to obtain high-purity N-o-tolyl-benzene-1,2-diamine.
化学反应分析
Types of Reactions
N-o-tolyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of N-o-tolyl-benzene-1,2-diamine.
作用机制
The mechanism of action of N-o-tolyl-benzene-1,2-diamine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating catalytic processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in biological systems where it can act as an electron donor or acceptor .
相似化合物的比较
Similar Compounds
o-Phenylenediamine: An isomer with two amino groups attached to adjacent carbon atoms on the benzene ring.
m-Phenylenediamine: An isomer with amino groups attached to carbon atoms separated by one carbon atom.
p-Phenylenediamine: An isomer with amino groups attached to carbon atoms opposite each other on the benzene ring.
Uniqueness
N-o-tolyl-benzene-1,2-diamine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and its ability to form complexes with metal ions, making it valuable in specific catalytic and synthetic applications .
属性
IUPAC Name |
2-N-(2-methylphenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLTULAUWZNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2438678.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2438682.png)
![3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2438683.png)

![Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2438687.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate](/img/structure/B2438688.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)acrylic acid](/img/structure/B2438690.png)
![3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide](/img/structure/B2438693.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)
